molecular formula C12H25ClN2O2 B13481400 Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride

Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride

Cat. No.: B13481400
M. Wt: 264.79 g/mol
InChI Key: LCJCGADPVPNJPP-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H25ClN2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Scientific Research Applications

Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate: Contains a phenyl group, leading to different chemical properties.

    Tert-butyl 4-amino-4-isopropylpiperidine-1-carboxylate: Features an isopropyl group, affecting its reactivity and applications.

Uniqueness: Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H25ClN2O2

Molecular Weight

264.79 g/mol

IUPAC Name

tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H24N2O2.ClH/c1-5-12(13)6-8-14(9-7-12)10(15)16-11(2,3)4;/h5-9,13H2,1-4H3;1H

InChI Key

LCJCGADPVPNJPP-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)C(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

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